molecular formula C21H29F3N6O2S B2584827 1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097936-71-3

1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

Cat. No. B2584827
CAS RN: 2097936-71-3
M. Wt: 486.56
InChI Key: CVHRQUHMQLXGQT-UHFFFAOYSA-N
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Description

1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine is a useful research compound. Its molecular formula is C21H29F3N6O2S and its molecular weight is 486.56. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Development

Piperazine and its derivatives are recognized for their role in drug discovery, particularly as scaffolds in medicinal chemistry due to their interaction with various biological targets. For instance, piperazine derivatives have been explored for their potential as G protein-coupled receptor (GPCR) agonists, offering insights into designing therapeutics with specific receptor selectivity and functional properties (Möller et al., 2017). This research highlights the utility of piperazine cores in modulating receptor interactions, which can be essential for developing new drugs with improved efficacy and reduced side effects.

Antimicrobial and Insecticidal Agents

Sulfonamide-containing compounds, including those with piperazine moieties, have been investigated for their antimicrobial and insecticidal properties. Research into novel sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, underscores the importance of these compounds in addressing agricultural pests and related challenges (Soliman et al., 2020). This work demonstrates the broader applications of sulfonamide and piperazine derivatives beyond human medicine, extending to agricultural sciences and pest management strategies.

Synthesis and Structural Analysis

The synthesis and molecular structure investigations of novel compounds incorporating piperazine and related moieties are crucial for understanding their potential applications. Studies on new s-triazine derivatives that incorporate pyrazole, piperidine, and aniline moieties provide valuable insights into the intermolecular interactions and electronic properties of these compounds, as demonstrated through X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021). Such research is foundational for the rational design of compounds with desired biological or physical properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .

Cellular Effects

It is speculated that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are currently lacking .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N6O2S/c1-15-20(16(2)27(3)26-15)33(31,32)30-8-6-18(7-9-30)28-10-12-29(13-11-28)19-5-4-17(14-25-19)21(22,23)24/h4-5,14,18H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHRQUHMQLXGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.